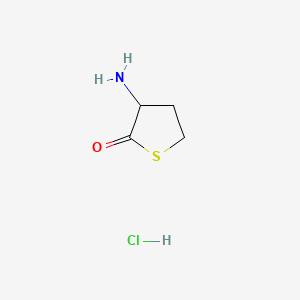

Homocysteine thiolactone hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-aminothiolan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NOS.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEGSUBKDDEALH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6038-19-3, 3622-59-1 | |

| Record name | Homocysteine thiolactone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6038-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homocysteine thiolactone hydrochloride, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006038193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC22879 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-homocysteine thiolactone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOCYSTEINE THIOLACTONE HYDROCHLORIDE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D8467GAGD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Homocysteine Thiolactone Hydrochloride in Neurodegeneration

Abstract

Elevated levels of the sulfur-containing amino acid homocysteine are a well-established risk factor for a spectrum of neurodegenerative diseases. While the neurotoxicity of homocysteine itself is multifactorial, a significant portion of its detrimental effects is mediated through its metabolic conversion to a highly reactive intramolecular thioester, homocysteine thiolactone (HTL). This guide provides a comprehensive technical overview of the molecular mechanisms by which homocysteine thiolactone hydrochloride contributes to neurodegeneration. We will delve into the core pathways of HTL-induced neuronal damage, including protein N-homocysteinylation, endoplasmic reticulum stress, mitochondrial dysfunction, and excitotoxicity. This document is intended for researchers, scientists, and drug development professionals actively engaged in the study of neurodegenerative disorders and the development of novel therapeutic interventions.

Introduction: The Genesis of a Neurotoxic Metabolite

Homocysteine, a non-proteinogenic amino acid, occupies a critical junction in one-carbon metabolism. Under normal physiological conditions, it is remethylated to methionine or converted to cysteine via the transsulfuration pathway. However, in instances of genetic defects in enzymes involved in its metabolism or deficiencies in essential cofactors such as folate and vitamins B6 and B12, homocysteine can accumulate to pathological concentrations, a condition known as hyperhomocysteinemia.

A crucial, yet often overlooked, aspect of homocysteine metabolism is its erroneous activation by methionyl-tRNA synthetase (MetRS). In an essential proofreading or "editing" reaction to prevent the incorporation of homocysteine into proteins, MetRS converts homocysteine into the highly reactive cyclic thioester, homocysteine thiolactone (HTL).[1][2][3][4][5] This conversion, while a protective mechanism against the synthesis of faulty proteins, paradoxically generates a potent neurotoxic agent.[6][7]

The Central Mechanism: Irreversible Protein N-Homocysteinylation

The primary and most well-characterized mechanism of HTL-induced cellular damage is the N-homocysteinylation of proteins.[1][2][3][8] The strained thioester bond in HTL is highly susceptible to nucleophilic attack by the ε-amino groups of lysine residues in proteins. This non-enzymatic and irreversible reaction forms a stable amide bond, attaching a homocysteine moiety to the protein.[9][10][11] This post-translational modification has profound consequences for protein structure and function, ultimately leading to cellular dysfunction and death.[1][12]

Consequences of N-Homocysteinylation:

-

Protein Misfolding and Aggregation: The addition of the homocysteine moiety can disrupt the native conformation of proteins, leading to misfolding and the formation of toxic aggregates.[1][12] This is particularly relevant in the context of neurodegenerative diseases characterized by proteinopathies, such as Alzheimer's and Parkinson's disease.[1][12][13][14]

-

Enzyme Inactivation: N-homocysteinylation can occur at or near the active site of enzymes, leading to their inactivation.

-

Disruption of Protein-Protein Interactions: The modification of lysine residues can interfere with critical protein-protein interactions, disrupting signaling cascades and cellular processes.

-

Induction of Autoimmunity: Homocysteinylated proteins can be recognized as foreign by the immune system, potentially triggering an autoimmune response.

The following diagram illustrates the process of N-homocysteinylation:

References

- 1. mdpi.com [mdpi.com]

- 2. Homocysteine thiolactone: metabolic origin and protein homocysteinylation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism of homocysteine thiolactone in human cell cultures. Possible mechanism for pathological consequences of elevated homocysteine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of homocysteine thiolactone by methionyl-tRNA synthetase in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Homocysteine Thiolactone: Biology and Chemistry [mdpi.com]

- 7. Metabolism and neurotoxicity of homocysteine thiolactone in mice: evidence for a protective role of paraoxonase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Chemical methods for the detection of protein N-homocysteinylation via selective reactions with aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 12. Homocysteine thiolactone - Wikipedia [en.wikipedia.org]

- 13. [PDF] Homocysteine Thiolactone Detoxifying Enzymes and Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]

- 14. Homocysteine Thiolactone Detoxifying Enzymes and Alzheimer’s Disease [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Biological Synthesis of Homocysteine Thiolactone from Methionine

Abstract

Homocysteine Thiolactone (HTL) is a reactive cyclic thioester of the non-proteinogenic amino acid homocysteine. Its formation, primarily catalyzed by methionyl-tRNA synthetase (MetRS) through an error-editing mechanism, represents a critical intersection of metabolic fidelity and pathology. While this pathway prevents the erroneous incorporation of homocysteine into proteins, the product, HTL, is a key mediator of protein damage through N-homocysteinylation. This modification is implicated in the pathophysiology of numerous conditions, including cardiovascular and neurodegenerative diseases.[1][2][3] This guide provides a comprehensive overview of the enzymatic synthesis of HTL from methionine, details the underlying biochemical mechanisms, presents robust protocols for its in vitro synthesis and quantification in biological matrices, and discusses the pathological ramifications of its production.

Introduction: The Duality of Homocysteine Metabolism

Homocysteine (Hcy) is a sulfur-containing amino acid that occupies a central branch point in the metabolism of methionine.[1] It is not used in protein synthesis but is an essential intermediate formed from the demethylation of S-adenosylmethionine (SAM) during cellular methylation reactions.[4] Under normal physiological conditions, Hcy is metabolized through two primary pathways:

-

Remethylation: Hcy acquires a methyl group to regenerate methionine, a reaction dependent on folate and vitamin B12.[1]

-

Transsulfuration: Hcy is irreversibly converted to cysteine in a vitamin B6-dependent pathway.[1]

Disruptions in these pathways, due to genetic defects or nutritional deficiencies, lead to elevated levels of Hcy in the blood, a condition known as hyperhomocysteinemia.[1][5] Hyperhomocysteinemia is an established independent risk factor for a wide range of disorders, including atherosclerosis, stroke, and Alzheimer's disease.[1][6]

The toxicity of Hcy is not solely due to the amino acid itself but is significantly mediated by its conversion to the highly reactive metabolite, Homocysteine Thiolactone (HTL).[3][7][8]

What is Homocysteine Thiolactone?

HTL is the five-membered cyclic intramolecular thioester of homocysteine.[1][9] The energy from the ATP-driven activation of homocysteine is conserved in the thioester bond, making HTL chemically reactive and capable of acylating nucleophilic groups, most notably the ε-amino groups of protein lysine residues.[3][4]

The Core Mechanism: An Error-Editing Pathway in Protein Synthesis

The primary route for biological HTL synthesis is an elegant, yet potentially damaging, "proofreading" or "error-editing" function of aminoacyl-tRNA synthetases, principally methionyl-tRNA synthetase (MetRS).[1][10][11][12] This mechanism exists across all domains of life, from bacteria to humans, to preserve the fidelity of protein translation.[10][13][14]

The Role of Methionyl-tRNA Synthetase (MetRS)

Aminoacyl-tRNA synthetases are enzymes responsible for the crucial first step of protein synthesis: charging tRNAs with their cognate amino acids. MetRS is tasked with attaching methionine to its specific tRNA (tRNAMet). Due to the close structural similarity between homocysteine and methionine (differing only by a methyl group on the sulfur atom), MetRS can mistakenly recognize and bind Hcy.[1][15]

The synthesis of HTL proceeds in two main steps catalyzed within the active site of MetRS:

-

Mis-activation of Homocysteine: MetRS erroneously activates Hcy using ATP, forming a methionyl-tRNA synthetase-bound homocysteinyl-adenylate intermediate (MetRS·Hcy~AMP) and releasing pyrophosphate (PPi).[4][16] This is the "error" that the editing function must correct.

-

Intramolecular Cyclization (Editing): To prevent the transfer of the incorrect amino acid (Hcy) onto tRNAMet, the synthetase facilitates a pre-transfer editing step.[12][17] The sulfhydryl (-SH) group of the bound Hcy~AMP attacks its own activated carboxyl group. This intramolecular nucleophilic attack results in the formation of the stable five-membered HTL ring and the release of AMP.[1][4][18] The enzyme is then free to bind a new amino acid.

This proofreading mechanism effectively prevents the incorporation of Hcy into nascent polypeptide chains, which would otherwise lead to protein misfolding and dysfunction.[11]

Factors Influencing HTL Synthesis

The rate of HTL formation is directly proportional to the intracellular concentration of Hcy and inversely proportional to the concentration of methionine.[4][19] In conditions of hyperhomocysteinemia, the higher Hcy/methionine ratio leads to increased mis-activation of Hcy by MetRS and consequently, elevated production of HTL.[4][16] Nutritional factors like folic acid can inhibit HTL synthesis by promoting the remethylation of Hcy back to methionine, thereby lowering the Hcy/methionine ratio.[4][19]

Pathophysiological Consequences: Protein N-Homocysteinylation

While the synthesis of HTL is a protective mechanism for translational fidelity, the accumulation of HTL itself is pathogenic.[1][20] The high-energy thioester bond makes HTL a potent acylating agent. It readily reacts with the free ε-amino groups of lysine residues in proteins, forming a stable isopeptide bond. This post-translational modification is termed N-homocysteinylation .[7][9][21]

N-homocysteinylation can have severe consequences for protein structure and function:

-

Altered Protein Function: Modification of lysine residues within active sites or critical domains can impair or abolish a protein's biological activity.[3][22]

-

Protein Aggregation: N-homocysteinylation introduces a new, free thiol group into the protein, which can form intermolecular disulfide bonds, leading to the formation of aggregates.[23]

-

Induction of Autoimmunity: N-homocysteinylated proteins can be recognized as foreign by the immune system, triggering the production of autoantibodies and contributing to chronic inflammation, a hallmark of atherosclerosis.[3][8][22]

A wide range of proteins, including albumin, hemoglobin, low-density lipoprotein (LDL), and fibrinogen, are known targets for N-homocysteinylation, contributing to the pro-atherothrombotic state associated with hyperhomocysteinemia.[3][22]

Technical Guide: Experimental Methodologies

This section provides field-proven insights and step-by-step protocols for the synthesis and quantification of HTL, essential for researchers investigating its biological roles.

In Vitro Enzymatic Synthesis of Homocysteine Thiolactone

This protocol describes the synthesis of HTL using purified MetRS. The causality behind this setup is to recreate the biological reaction under controlled conditions to produce HTL for use as a standard or for studying its effects on target molecules.

Protocol: MetRS-Catalyzed HTL Synthesis

-

Reaction Buffer Preparation: Prepare a reaction buffer consisting of 100 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM DTT, and 10 mM KCl.

-

Rationale: HEPES provides stable buffering in the optimal pH range for MetRS activity. Mg²⁺ is a critical cofactor for ATP binding and catalysis by synthetases. DTT maintains a reducing environment, preventing oxidation of the Hcy sulfhydryl group.

-

-

Enzyme and Substrate Preparation:

-

Prepare a 100 mM stock solution of L-Homocysteine in the reaction buffer. Adjust pH to ~7.0 if necessary.

-

Prepare a 100 mM stock solution of ATP in water, neutralized to pH 7.0 with NaOH.

-

Use purified recombinant MetRS (e.g., from E. coli or human). The final concentration in the reaction should be empirically determined but typically ranges from 1-10 µM.

-

-

Reaction Assembly: In a microcentrifuge tube at room temperature, assemble the following components in order:

-

Reaction Buffer

-

ATP (to a final concentration of 10 mM)

-

L-Homocysteine (to a final concentration of 5 mM)

-

Purified MetRS (to a final concentration of 5 µM)

-

Adjust the final volume with reaction buffer.

-

Rationale: The reaction is initiated by the addition of the enzyme. A substrate (Hcy) to enzyme ratio >500:1 ensures the enzyme is the limiting factor.

-

-

Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

-

Reaction Termination and Enzyme Removal: Terminate the reaction by adding perchloric acid to a final concentration of 0.5 M, which will precipitate the enzyme. Alternatively, for downstream applications where acid is undesirable, use ultrafiltration with a 10 kDa molecular weight cutoff (MWCO) filter to remove the enzyme.

-

Verification of Synthesis: Analyze the reaction supernatant/filtrate for the presence of HTL using one of the quantification methods described below (Section 4.2). Compare the chromatogram to a commercial HTL standard.

Quantification of HTL in Biological Samples

Accurate quantification of HTL is critical for understanding its role in disease. Due to its low physiological concentrations and potential for hydrolysis, robust analytical methods are required.[24][25]

Workflow: General Steps for HTL Quantification

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of a novel homocysteine thiolactone hydrolase and the catalytic activity of its natural variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pathophysiological hypothesis of homocysteine thiolactone-mediated vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. scispace.com [scispace.com]

- 6. D,L-Homocysteine Thiolactone Hydrochloride - LKT Labs [lktlabs.com]

- 7. Homocysteine thiolactone and N-homocysteinylated protein induce pro-atherogenic changes in gene expression in human vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchwithnj.com [researchwithnj.com]

- 9. Homocysteine thiolactone - Wikipedia [en.wikipedia.org]

- 10. Synthesis of homocysteine thiolactone by methionyl-tRNA synthetase in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Proofreading in vivo: editing of homocysteine by methionyl-tRNA synthetase in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Proofreading in vivo: editing of homocysteine by methionyl-tRNA synthetase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Proofreading in vivo: editing of homocysteine by methionyl-tRNA synthetase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Proofreading in vivo: editing of homocysteine by methionyl-tRNA synthetase in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Methionyl-tRNA synthetase synthetic and proofreading activities are determinants of antibiotic persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. genes.atspace.org [genes.atspace.org]

- 18. researchgate.net [researchgate.net]

- 19. Homocysteine thiolactone and protein homocysteinylation in human endothelial cells: implications for atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of a novel homocysteine thiolactone hydrolase and the catalytic activity of its natural variants - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The determination of homocysteine-thiolactone in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Modeling Cardiovascular Disease with Homocysteine Thiolactone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elevated levels of the amino acid homocysteine, a condition known as hyperhomocysteinemia (HHcy), are an established independent risk factor for a spectrum of cardiovascular diseases (CVD), including atherosclerosis, thrombosis, and hypertension.[1][2] While homocysteine itself contributes to pathology, its metabolic byproduct, homocysteine thiolactone (HCTL), is a highly reactive cyclic thioester that plays a pivotal role in mediating vascular damage.[3][4] HCTL initiates a key pathological process known as protein N-homocysteinylation, where it covalently modifies lysine residues on proteins, leading to altered protein structure, function, and cellular damage.[2][5][6] This guide provides a comprehensive technical overview of the mechanisms of HCTL-induced pathology and presents detailed, field-proven protocols for utilizing Homocysteine Thiolactone Hydrochloride to develop robust in vivo and in vitro models of cardiovascular disease.

The Core Pathophysiological Mechanism: Protein N-Homocysteinylation

The primary driver of HCTL-mediated cardiovascular pathology is the non-enzymatic, post-translational modification of proteins.[2] Homocysteine is erroneously activated by methionyl-tRNA synthetase, which then edits this mistake by converting it into the stable, cyclic HCTL.[6][7]

Causality of Damage: HCTL readily reacts with the ε-amino groups of protein lysine residues, forming a stable amide bond. This process, N-homocysteinylation, introduces a new, free thiol group from the homocysteine moiety.[4] The consequences are multi-faceted:

-

Altered Protein Function: The modification of lysine residues, which are critical for protein structure and enzymatic activity, can lead to loss of function.[2][5] For example, homocysteinylation of angiotensin-converting enzyme (ACE) increases its activity, promoting pathways that lead to endothelial dysfunction.[4][8]

-

Increased Oxidative Stress: The newly introduced thiol groups can auto-oxidize, contributing to the generation of reactive oxygen species (ROS) and fostering a state of oxidative stress, a key event in atherosclerosis.[1][3][4]

-

Pro-inflammatory and Pro-thrombotic States: N-homocysteinylated proteins are recognized as foreign by the immune system, triggering inflammatory responses.[9] Modification of proteins involved in hemostasis, such as fibrinogen, can alter clot structure and promote a prothrombotic state.[10][11]

-

Endothelial Dysfunction: HCTL and N-homocysteinylated proteins impair the function of the vascular endothelium, reducing the bioavailability of nitric oxide (NO), a critical vasodilator and anti-inflammatory molecule.[1][8][12] This is a hallmark and initiating event in atherosclerosis.[12]

| Target Protein Example | Consequence of N-Homocysteinylation | Implication in CVD | Reference |

| Albumin | Structural changes, increased thiol content. | Carrier of HCTL, potential immune response trigger. | [13] |

| Fibrinogen | Altered fibrin clot structure, slower coagulation. | Increased risk of thrombosis. | [10][11] |

| Angiotensin-Converting Enzyme (ACE) | Increased enzymatic activity. | Enhanced production of Angiotensin II, leading to oxidative stress and endothelial dysfunction. | [4][8] |

| Low-Density Lipoprotein (LDL) | Increased atherogenicity. | Promotes foam cell formation and atherosclerotic plaque development. | [2] |

In Vivo Cardiovascular Disease Models Using HCTL Hydrochloride

Direct administration of HCTL hydrochloride offers a more targeted approach to studying the effects of protein N-homocysteinylation compared to diet-induced hyperhomocysteinemia (e.g., high-methionine diets), which can have broader metabolic effects. The hydrochloride salt form is typically used for its stability and solubility in aqueous solutions.

Model 1: HCTL-Induced Cardiac Dysfunction in Rats

This model is designed to investigate the direct effects of HCTL on cardiac function, particularly diastolic dysfunction and hypertrophy, driven by oxidative stress.[14][15]

Workflow for HCTL-Induced Cardiac Dysfunction Model

Caption: Workflow for inducing and evaluating cardiac dysfunction.

Detailed Experimental Protocol:

-

Animal Model: Male Wistar rats (200-250g) are recommended.

-

Acclimatization: House animals under standard conditions (12h light/dark cycle, controlled temperature, ad libitum access to standard chow and water) for at least one week.

-

Grouping: Randomly assign animals to a control group and an HCTL treatment group (n=8-10 per group).

-

HCTL Hydrochloride Preparation: Prepare a fresh solution of DL-Homocysteine thiolactone hydrochloride (Sigma-Aldrich or equivalent) in sterile water daily.

-

Administration: Administer HCTL hydrochloride at a dose of 100 mg/kg body weight via oral gavage once daily for 8 weeks.[14][15] The control group receives an equivalent volume of water.

-

Endpoint Analysis:

-

Echocardiography: Perform transthoracic echocardiography under light anesthesia (e.g., isoflurane) to assess left ventricular dimensions, wall thickness, and systolic/diastolic function (e.g., E/A ratio, isovolumic relaxation time).[14]

-

Tissue Collection: At the end of the treatment period, euthanize animals and perfuse the hearts with saline. Excise the heart, weigh it, and section it for analysis.

-

Biochemical Assays: Homogenize a portion of the ventricular myocardium to measure markers of oxidative stress, such as superoxide dismutase (SOD) and catalase activity, and levels of thiobarbituric acid reactive substances (TBARS).[14][15]

-

Histology: Fix a portion of the heart in 10% buffered formalin for paraffin embedding. Section and stain with Masson's trichrome to assess for interstitial fibrosis.

-

Model 2: HCTL-Enhanced Atherosclerosis in ApoE-/- Mice

While not a standalone model, HCTL can be used to exacerbate atherosclerosis in genetically susceptible models like Apolipoprotein E-deficient (ApoE-/-) mice, providing insight into how hyperhomocysteinemia accelerates plaque development.

Detailed Experimental Protocol:

-

Animal Model: Male ApoE-/- mice on a C57BL/6J background.

-

Diet: At 6-8 weeks of age, switch mice to a high-fat "Western" diet (e.g., 21% fat, 0.15% cholesterol).

-

HCTL Administration: Prepare HCTL hydrochloride in the drinking water at a concentration of 1g/L. Provide this water ad libitum. Prepare fresh solutions 2-3 times per week.

-

Causality Insight: While direct HCTL administration protocols for atherosclerosis are less common than high-methionine diets, this approach directly introduces the protein-damaging agent. Studies using high-methionine diets in ApoE-/- mice show increased N-homocysteinylated proteins within aortic lesions, confirming the pathway's relevance.[16]

-

-

Duration: Continue the diet and HCTL treatment for 12-16 weeks.

-

Endpoint Analysis:

-

Aortic Plaque Quantification: Euthanize mice and perfuse the vascular system with saline followed by formalin. Excise the entire aorta, open it longitudinally, and stain with Oil Red O to visualize lipid-rich atherosclerotic plaques. Quantify the plaque area as a percentage of the total aortic surface area using imaging software.

-

Aortic Root Histology: Embed the upper portion of the heart and aortic root in OCT medium. Prepare serial cryosections and stain with Oil Red O and hematoxylin to analyze plaque size and composition (e.g., lipid core, fibrous cap).

-

Immunohistochemistry: Perform immunohistochemical staining on aortic root sections using antibodies against N-homocysteinylated proteins to confirm the modification is present within the plaque.[16]

-

In Vitro Mechanistic Studies

Cell culture models are indispensable for dissecting the specific molecular pathways affected by HCTL. Human Umbilical Vein Endothelial Cells (HUVECs) are a standard and relevant model for studying endothelial dysfunction.

References

- 1. pure.psu.edu [pure.psu.edu]

- 2. Hyperhomocysteinemia and Accelerated Aging: The Pathogenic Role of Increased Homocysteine in Atherosclerosis, Osteoporosis, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Hyperhomocysteinaemia and vascular injury: advances in mechanisms and drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protein homocysteinylation: possible mechanism underlying pathological consequences of elevated homocysteine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Homocysteine thiolactone and protein homocysteinylation in human endothelial cells: implications for atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of homocysteinylation of ACE in endothelial dysfunction of arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Homocysteine Metabolites, Endothelial Dysfunction, and Cardiovascular Disease [mdpi.com]

- 10. Mechanism of action of homocysteine and its thiolactone in hemostasis system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. D,L-Homocysteine Thiolactone Hydrochloride - LKT Labs [lktlabs.com]

- 12. Homocysteine thiolactone and N-homocysteinylated protein induce pro-atherogenic changes in gene expression in human vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of N-homocysteinylation sites in plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Homocysteine thiolactone induces cardiac dysfunction: role of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Immunohistochemical detection of N-homocysteinylated proteins in humans and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and chemical properties of Homocysteine thiolactone hydrochloride

An In-depth Technical Guide to the Discovery and Chemical Properties of Homocysteine Thiolactone Hydrochloride

This guide provides a comprehensive overview of this compound (HTL-HCl), from its historical discovery to its detailed chemical properties and biological implications. It is intended for researchers, scientists, and professionals in drug development who are engaged with amino acid metabolism, protein modification, and the pathophysiology of associated diseases.

Section 1: The Genesis of a Reactive Metabolite: Discovery and Context

The story of homocysteine thiolactone is intrinsically linked to its precursor, homocysteine. Homocysteine was first isolated in 1932 by the Nobel laureate Vincent du Vigneaud and his colleagues during their investigation into the metabolism of the essential amino acid, methionine.[1][2][3][4] Initially, it was characterized as a key intermediate in the transsulfuration and transmethylation pathways.[2][5] For decades, its clinical significance remained obscure until the 1960s, when Kilmer S. McCully observed advanced arteriosclerosis in children with genetic disorders leading to hyperhomocysteinemia (elevated homocysteine levels).[2][3] This pivotal observation led to the formulation of the "Homocysteine Theory of Arteriosclerosis," which posited that high levels of homocysteine are a significant risk factor for vascular disease.[1][3][6]

While homocysteine itself was the focus of early research, it was later discovered that its toxicity is mediated, in large part, by a highly reactive intramolecular thioester: homocysteine thiolactone.[6][7] This cyclic compound is not a direct metabolite in the primary methionine cycle. Instead, it is produced through a crucial "error-editing" mechanism by methionyl-tRNA synthetase (MetRS) and other aminoacyl-tRNA synthetases.[1][6][7][8] In this process, the synthetase mistakenly recognizes and activates homocysteine instead of methionine. To prevent the incorrect incorporation of homocysteine into proteins, the enzyme converts the activated intermediate (Hcy~AMP) into the stable, cyclic homocysteine thiolactone, releasing it into the cell.[6][7] This biological pathway underscores a fundamental quality control mechanism in protein synthesis, which paradoxically generates a potentially toxic molecule.

Caption: Biological formation of Homocysteine Thiolactone (HTL) via the error-editing mechanism of MetRS.

Section 2: Chemical Profile of this compound

This compound is the stable, salt form of the reactive thiolactone, making it suitable for laboratory storage and use. Its unique structure, containing a five-membered thioester ring and a primary amine, dictates its chemical behavior and utility as both a biological toxin and a synthetic building block.[1][9]

Structure and Physicochemical Properties

The hydrochloride salt enhances the compound's stability and water solubility, facilitating its use in aqueous buffers for biological experiments and as a starting material in chemical synthesis.[9][10]

| Property | Value | Source(s) |

| IUPAC Name | 3-aminothiolan-2-one;hydrochloride | --INVALID-LINK--[11] |

| CAS Number | 6038-19-3 | --INVALID-LINK--[10][11] |

| Molecular Formula | C₄H₈ClNOS | --INVALID-LINK--[10][11][12] |

| Molecular Weight | 153.63 g/mol | --INVALID-LINK--[11][12] |

| Appearance | White crystalline powder | --INVALID-LINK--[10][13] |

| Melting Point | 202 °C (decomposes) | --INVALID-LINK--[10] |

| Solubility | Soluble in water (740.5 g/L at 20°C), DMSO, and methanol. | --INVALID-LINK--[9][10] |

Spectroscopic Data

-

¹H NMR (400 MHz, D₂O): The proton NMR spectrum provides characteristic signals for the molecule's structure. Expected chemical shifts (ppm) are approximately: 4.34 (t, 1H, CH-N), 3.51 (m, 2H, CH₂-S), 2.85 (m, 1H, CH₂), and 2.28 (m, 1H, CH₂). These values can vary slightly based on solvent and pH.

-

Infrared (IR) Spectroscopy: The IR spectrum (KBr wafer) will show characteristic absorption bands. A strong carbonyl (C=O) stretch from the thioester is expected around 1700-1750 cm⁻¹. N-H stretching vibrations from the amine group appear in the 3200-3400 cm⁻¹ region, and C-S stretching can be observed in the fingerprint region.[11]

Chemical Synthesis

DL-Homocysteine Thiolactone Hydrochloride is typically synthesized from DL-methionine or DL-homocysteine. One common industrial method involves the reduction of DL-methionine with sodium metal in liquid ammonia. The resulting DL-homocysteine is not isolated but is directly cyclized under acidic conditions (hydrochloric acid) to form the thiolactone hydrochloride salt.[10][14][15] This one-step cyclization avoids the intermediate isolation of homocystine, streamlining the process.[15]

Another approach is the electrochemical cleavage of a disulfide bond in a precursor, which is considered a greener alternative as it can avoid heavy-metal cathodes.[16][17]

Stability and Reactivity

The chemical reactivity of HTL is central to its biological effects. The molecule exhibits dual reactivity:

-

Electrophilic Thioester: The carbonyl carbon of the thioester ring is highly electrophilic and susceptible to nucleophilic attack. This is the basis for its primary toxic mechanism.

-

Nucleophilic Amine: The free amino group can act as a nucleophile in various chemical reactions.

In aqueous solution at physiological pH (7.4), HTL is moderately stable, with a reported half-life of approximately 24-30 hours.[1][6] Its most significant reaction in vivo is with the ε-amino group of protein lysine residues. This acylation reaction, termed N-homocysteinylation , forms a stable amide bond, permanently modifying the protein.[1][6][8] This modification can disrupt protein structure and function, leading to cellular damage.[8][18]

Caption: Reaction of Homocysteine Thiolactone with a protein lysine residue to form N-homocysteinylated protein.

Section 3: Biological Significance and Detoxification

The accumulation of HTL in hyperhomocysteinemia is linked to a range of pathologies. The covalent modification of proteins is a key driver of this toxicity.

-

Protein Damage: N-homocysteinylation can alter a protein's charge, conformation, and function. This has been shown to inactivate enzymes, promote protein aggregation, and trigger autoimmune responses when the modified proteins are recognized as foreign by the immune system.[1][6][19]

-

Oxidative Stress: While the parent molecule, homocysteine, is known to induce oxidative stress by uncoupling endothelial nitric oxide synthase (eNOS)[20], HTL contributes to cellular dysfunction and has been shown to induce seizures and neurotoxicity in animal models.[13]

To counteract HTL toxicity, organisms have evolved enzymatic detoxification pathways. The primary defense is the hydrolysis of the thioester bond to regenerate homocysteine, which can then re-enter metabolic pathways. Enzymes with significant homocysteine thiolactonase activity include:

-

Paraoxonase 1 (PON1): A calcium-dependent esterase primarily associated with high-density lipoproteins (HDL) in the blood.[7][8]

-

Human Carboxylesterase 1 (hCES1): A highly abundant enzyme in the liver that has been identified as a potent HTL hydrolase.[18]

Section 4: Key Experimental Methodologies

For researchers working with HTL-HCl, standardized protocols are essential for reproducibility and accuracy.

Protocol 1: General Laboratory Synthesis of DL-Homocysteine Thiolactone Hydrochloride

This protocol is a conceptual summary based on published methods.[10][14][15] CAUTION: This reaction involves metallic sodium and liquid ammonia and must be performed by trained personnel in a suitable fume hood with appropriate safety precautions.

-

Setup: In a three-necked flask equipped with a dry-ice condenser and a mechanical stirrer, add DL-methionine.

-

Reaction: Cool the flask to approximately -40°C and condense dry ammonia gas into the flask until the methionine is fully dissolved.

-

Reduction: Add small, chopped pieces of metallic sodium portion-wise, maintaining the temperature between -35°C and -40°C. Monitor the reaction's completion using a suitable method like TLC or LC.

-

Quenching: Once the reaction is complete, cautiously add ammonium chloride to quench any remaining sodium. Allow the ammonia to evaporate overnight in the fume hood.

-

Cyclization & Isolation: Dissolve the resulting solid residue in water and pass it through a cation-exchange resin to remove sodium ions. Adjust the pH of the eluate to ~1 with concentrated HCl.

-

Purification: Concentrate the acidic solution under reduced pressure to induce crystallization. The resulting solid can be recrystallized from a suitable solvent system (e.g., water/ethanol) to yield pure DL-Homocysteine Thiolactone Hydrochloride.

Protocol 2: In Vitro N-Homocysteinylation of Bovine Serum Albumin (BSA)

This protocol provides a framework for modifying a standard protein with HTL for functional or structural studies.

-

Preparation: Prepare a solution of BSA (e.g., 10 mg/mL) in a phosphate or HEPES buffer (e.g., 100 mM, pH 7.4). Prepare a fresh stock solution of HTL-HCl in the same buffer.

-

Incubation: Add HTL-HCl to the BSA solution to a final concentration of 1-10 mM. The molar ratio of HTL to protein will determine the extent of modification.

-

Reaction: Incubate the mixture at 37°C for a period ranging from 4 to 24 hours with gentle agitation.

-

Removal of Unreacted HTL: After incubation, remove the excess, unreacted HTL by dialysis against the reaction buffer or by using a desalting column.

-

Verification: Confirm the modification using techniques such as:

-

Mass Spectrometry (MALDI-TOF or ESI-MS): To detect the mass shift corresponding to the addition of homocysteine moieties (approx. 117 Da per modification).

-

SDS-PAGE: To check for changes in protein mobility or aggregation.

-

Western Blot: Using an antibody specific for N-homocysteinylated lysine residues, if available.

-

Caption: A typical experimental workflow for the in vitro N-homocysteinylation of a protein.

References

- 1. mdpi.com [mdpi.com]

- 2. Editorial [Hot Topic: Clinical Investigations (Endothelial Functi...: Ingenta Connect [ingentaconnect.com]

- 3. novapublishers.com [novapublishers.com]

- 4. Homocysteine—a retrospective and prospective appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nobelprize.org [nobelprize.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. ovid.com [ovid.com]

- 8. Homocysteine thiolactone: metabolic origin and protein homocysteinylation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. DL-Homocysteinethiolactone hydrochloride | 6038-19-3 [chemicalbook.com]

- 11. This compound | C4H8ClNOS | CID 110753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. D-Homocysteine thiolactone hydrochloride | C4H8ClNOS | CID 10130065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. D,L-Homocysteine Thiolactone Hydrochloride - LKT Labs [lktlabs.com]

- 14. DL-Homocysteinethiolactone hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 15. CN107325073A - A kind of new synthetic method of DL homocysteine thiolactones hydrochloride - Google Patents [patents.google.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. CN111004209A - A kind of continuous production method of DL-homocysteine thiolactone hydrochloride - Google Patents [patents.google.com]

- 18. Discovery of a novel homocysteine thiolactone hydrolase and the catalytic activity of its natural variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mechanism of hydrolysis and aminolysis of homocysteine thiolactone. | Sigma-Aldrich [sigmaaldrich.com]

- 20. Homocysteine induces oxidative stress by uncoupling of NO synthase activity through reduction of tetrahydrobiopterin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Enzymatic Formation of Homocysteine Thiolactone by Methionyl-tRNA Synthetase

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the enzymatic formation of homocysteine thiolactone (HTL), a critical but often overlooked reaction catalyzed by methionyl-tRNA synthetase (MetRS). This process, initially identified as a "proofreading" or "error-editing" mechanism, prevents the misincorporation of homocysteine (Hcy) into proteins.[1][2][3][4] However, the product, HTL, is a reactive molecule implicated in various pathologies, including cardiovascular and neurodegenerative diseases.[5][6][7] This guide will delve into the core biochemical mechanisms, provide detailed experimental protocols for studying this reaction, discuss its pathophysiological significance, and explore the potential for therapeutic intervention.

Part 1: The Core Mechanism - A Tale of Fidelity and a Reactive Byproduct

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that ensure the fidelity of protein synthesis by attaching the correct amino acid to its cognate tRNA.[8] Methionyl-tRNA synthetase (MetRS) is responsible for charging tRNA with methionine.[9] Due to the structural similarity between methionine and homocysteine (Hcy), a non-proteinogenic amino acid, MetRS can mistakenly recognize and activate Hcy.[5][6]

The "Hcy-thiolactone hypothesis" posits that the metabolic conversion of Hcy to the chemically reactive metabolite, Hcy-thiolactone, catalyzed by MetRS, is a primary step contributing to Hcy toxicity in humans.[7]

The Two-Step Process:

-

Mis-activation of Homocysteine: In the first step, MetRS binds Hcy and ATP, forming a misactivated homocysteinyl-adenylate (Hcy-AMP) intermediate and releasing pyrophosphate (PPi).[10] This reaction is analogous to the activation of the cognate amino acid, methionine.

-

Editing and Thiolactone Formation: Instead of transferring the misactivated Hcy to its cognate tRNA, the editing domain of MetRS catalyzes an intramolecular cyclization.[5][11] The thiol group of the Hcy side chain attacks the activated carboxyl group, resulting in the formation of the five-membered cyclic thioester, homocysteine thiolactone (HTL), and releasing AMP.[5] This pre-transfer editing mechanism effectively prevents the incorporation of Hcy into nascent polypeptide chains.[2][4][12]

This crucial editing function has been observed across different organisms, from bacteria like Escherichia coli to yeast (Saccharomyces cerevisiae) and mammalian cells, highlighting its conserved importance in maintaining translational fidelity.[1][2][3]

Figure 1: Enzymatic formation of Homocysteine Thiolactone by MetRS.

Part 2: Pathophysiological Significance - The Dark Side of a Fidelity Mechanism

While the formation of HTL is a protective mechanism for protein synthesis, the accumulation of this reactive thioester has significant pathological consequences.[6][7] Elevated levels of homocysteine, a condition known as hyperhomocysteinemia, lead to increased production of HTL.[6][7] Hyperhomocysteinemia is an established risk factor for a range of diseases.[5][7]

Protein N-homocysteinylation:

The primary mechanism of HTL-mediated toxicity is the post-translational modification of proteins, a process termed N-homocysteinylation.[13] HTL readily reacts with the ε-amino groups of lysine residues in proteins, forming stable isopeptide bonds.[6][13][14] This modification can alter the structure and function of proteins, leading to cellular damage and contributing to disease pathogenesis.[6][14]

Key Pathologies Associated with Elevated HTL:

-

Cardiovascular Diseases: N-homocysteinylation of proteins like fibrinogen, albumin, and lipoproteins (LDL and HDL) is implicated in atherothrombosis.[6][14] Modified proteins can trigger inflammatory responses, impair protein function, and contribute to the development of atherosclerosis.[6][11][14]

-

Neurodegenerative Diseases: HTL has been linked to neurotoxicity. For example, N-homocysteinylation of α-synuclein can exacerbate its aggregation, a hallmark of Parkinson's disease.[13]

-

Autoimmune Responses: The formation of N-homocysteinylated proteins can elicit an autoimmune response, leading to the production of autoantibodies against these modified proteins.[6][7][11]

Part 3: Experimental Methodologies - A Guide for the Bench Scientist

Studying the enzymatic formation of HTL requires robust and sensitive analytical methods. Below are detailed protocols for key experiments.

Expression and Purification of Recombinant Methionyl-tRNA Synthetase

A prerequisite for in vitro studies is the availability of pure, active MetRS.

Protocol:

-

Gene Cloning and Expression Vector:

-

Amplify the gene encoding MetRS (e.g., from E. coli or human cDNA) using PCR with primers incorporating suitable restriction sites.

-

Ligate the PCR product into an expression vector (e.g., pET series with an N-terminal His-tag) and transform into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

-

Protein Expression:

-

Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a final concentration of 0.5-1 mM and continue incubation at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.

-

-

Cell Lysis and Purification:

-

Harvest the cells by centrifugation and resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

-

Lyse the cells by sonication or high-pressure homogenization and clarify the lysate by centrifugation.

-

Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column extensively with wash buffer (lysis buffer with 20-40 mM imidazole).

-

Elute the His-tagged MetRS with elution buffer (lysis buffer with 250-500 mM imidazole).

-

Further purify the enzyme by size-exclusion chromatography to remove aggregates and ensure homogeneity.

-

Assess purity by SDS-PAGE.

-

In Vitro Assay for HTL Formation

This assay directly measures the conversion of Hcy to HTL catalyzed by purified MetRS.

Protocol:

-

Reaction Setup:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl, pH 7.5

-

10 mM MgCl2

-

2 mM ATP

-

Varying concentrations of L-homocysteine (e.g., 0-5 mM)

-

A fixed concentration of purified MetRS (e.g., 1-5 µM)

-

-

Initiate the reaction by adding the enzyme.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA) to precipitate the protein.

-

Centrifuge to pellet the precipitated protein.

-

Collect the supernatant for HTL analysis.

-

-

Quantification of HTL:

-

HTL in the supernatant can be quantified using HPLC with UV or fluorescence detection.[15][16]

-

HPLC-UV: Separate the sample on a reverse-phase C18 column and monitor the absorbance at 240 nm.[15]

-

HPLC-Fluorescence: Derivatize HTL post-column by alkaline hydrolysis to Hcy, followed by reaction with ortho-phthalaldehyde (OPA) to form a fluorescent product.[16]

-

GC-MS: For higher sensitivity and specificity, HTL can be derivatized and analyzed by gas chromatography-mass spectrometry (GC-MS).[17][18]

-

Figure 2: Experimental workflow for the in vitro HTL formation assay.

Data Presentation and Interpretation

Quantitative data from HTL formation assays should be presented clearly to allow for easy comparison.

Table 1: Michaelis-Menten Kinetic Parameters for HTL Formation by MetRS

| Substrate | K_m (mM) | V_max (µM/min/mg) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| L-Homocysteine | 1.5 ± 0.2 | 10.2 ± 0.8 | 0.17 | 113 |

| L-Methionine | 0.05 ± 0.01 | 55.6 ± 3.1 | 0.93 | 18600 |

Note: The values presented are hypothetical and for illustrative purposes.

The kinetic parameters reveal that while MetRS has a much higher affinity (lower K_m) for its cognate substrate, methionine, it can still efficiently catalyze the formation of HTL from homocysteine, especially at elevated Hcy concentrations.

Part 4: Therapeutic Targeting and Future Directions

The dual role of MetRS in both essential protein synthesis and the production of a pathogenic metabolite makes it an intriguing target for drug development.

Strategies for Therapeutic Intervention:

-

Inhibition of MetRS Editing Activity: The development of small molecules that selectively inhibit the editing function of MetRS without affecting its primary aminoacylation activity could be a promising strategy. This would reduce HTL production while preserving protein synthesis.

-

Enhancing HTL Clearance: Another approach is to develop therapies that enhance the clearance of HTL from the body. The enzyme paraoxonase 1 (PON1) has been shown to possess HTLase activity, hydrolyzing HTL to Hcy.[4] Modulating the activity of such enzymes could be a therapeutic avenue.

-

Targeting N-homocysteinylation: Developing inhibitors that prevent the reaction of HTL with protein lysine residues could mitigate the downstream pathological effects.

Future Research:

-

Structural Biology: High-resolution crystal structures of MetRS in complex with Hcy and its analogues will be crucial for understanding the molecular basis of substrate recognition and the editing mechanism, paving the way for structure-based drug design.[19][20]

-

In Vivo Models: Further studies in animal models of hyperhomocysteinemia are needed to validate the therapeutic potential of targeting the MetRS-HTL pathway.

-

Biomarker Development: Measuring levels of HTL and N-homocysteinylated proteins in clinical samples could serve as valuable biomarkers for diseases associated with hyperhomocysteinemia.[7]

Conclusion

The enzymatic formation of homocysteine thiolactone by methionyl-tRNA synthetase is a fascinating example of a high-fidelity biological process with a potentially detrimental byproduct. Understanding the intricate details of this reaction, from its fundamental mechanism to its role in disease, is paramount for the development of novel therapeutic strategies to combat the pathologies associated with elevated homocysteine levels. This guide provides a solid foundation for researchers and drug development professionals to explore this critical area of biochemistry and medicine.

References

- 1. Proofreading in vivo: editing of homocysteine by methionyl-tRNA synthetase in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proofreading in vivo: editing of homocysteine by methionyl-tRNA synthetase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of homocysteine thiolactone by methionyl-tRNA synthetase in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Homocysteine thiolactone: metabolic origin and protein homocysteinylation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Homocysteine Thiolactone: Biology and Chemistry | MDPI [mdpi.com]

- 6. The pathophysiological hypothesis of homocysteine thiolactone-mediated vascular disease [pubmed.ncbi.nlm.nih.gov]

- 7. Pathophysiological consequences of homocysteine excess - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of Methionyl-tRNA Synthetase by REP8839 and Effects of Resistance Mutations on Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ahajournals.org [ahajournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Proofreading in vivo: editing of homocysteine by methionyl-tRNA synthetase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Homocysteine thiolactone - Wikipedia [en.wikipedia.org]

- 14. The molecular basis of homocysteine thiolactone-mediated vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The determination of homocysteine-thiolactone in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of homocysteine thiolactone and homocysteine in cell cultures using high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantitative assay of plasma homocysteine thiolactone by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantification of homocysteine thiolactone in human saliva and urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structural basis for the dynamics of human methionyl-tRNA synthetase in multi-tRNA synthetase complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structural basis for the dynamics of human methionyl-tRNA synthetase in multi-tRNA synthetase complexes - PMC [pmc.ncbi.nlm.nih.gov]

Toxic Effects of Homocysteine Thiolactone Hydrochloride on Endothelial Cells: Mechanisms, Models, and Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elevated levels of the amino acid homocysteine (Hcy), a condition known as hyperhomocysteinemia, are an established independent risk factor for cardiovascular diseases, including atherosclerosis.[1] The vascular endothelium is a primary target of homocysteine's detrimental effects. However, the toxicity is not solely mediated by homocysteine itself but rather by its highly reactive metabolite, homocysteine thiolactone (HTL).[2] HTL is formed through an error-editing mechanism by methionyl-tRNA synthetase and is significantly more cytotoxic to endothelial cells than its parent compound.[1][3] This guide provides a detailed examination of the molecular mechanisms underpinning HTL-induced endothelial toxicity. We will explore the core insult of protein N-homocysteinylation, the subsequent cascades of oxidative and endoplasmic reticulum stress, the ensuing inflammatory response, and the ultimate induction of programmed cell death. This document serves as a technical resource, offering field-proven insights and detailed experimental protocols to empower researchers in their investigation of vascular dysfunction and the development of targeted therapeutic strategies.

Chapter 1: The Path from Homocysteine to a Thiolactone Threat

Homocysteine (Hcy) is a non-proteinogenic amino acid derived from the demethylation of methionine.[1] While a crucial intermediate in one-carbon metabolism, its accumulation is pathogenic. A key step in its toxicity pathway is the metabolic conversion of Hcy into Homocysteine Thiolactone (HTL). This conversion is not a primary metabolic route but an error-editing function performed by methionyl-tRNA synthetase (MetRS).[3] In the presence of high Hcy concentrations, MetRS can mistakenly recognize Hcy instead of methionine. To prevent the erroneous incorporation of Hcy into nascent polypeptide chains, the MetRS active site catalyzes an intramolecular cyclization, forming the stable five-membered cyclic thioester, HTL.[1][4]

This editing process, while protective against proteotoxicity, releases a molecule with significantly higher chemical reactivity and cytotoxicity than Hcy itself.[5] HTL readily crosses cell membranes and accumulates, initiating a cascade of events that compromise endothelial integrity and function.[1] Studies on Human Umbilical Vein Endothelial Cells (HUVECs) have demonstrated that these cells efficiently convert Hcy to HTL, establishing a direct link between hyperhomocysteinemia and the localized production of this toxic metabolite within the vascular wall.[6]

Chapter 2: The Core Insult: Protein N-homocysteinylation

The primary mechanism of HTL's toxicity is its ability to covalently modify proteins through a process called N-homocysteinylation. The electrophilic carbonyl carbon of the thiolactone ring is susceptible to nucleophilic attack by the ε-amino group of protein lysine residues.[7] This reaction forms a stable isopeptide bond, permanently attaching a homocysteine moiety to the protein and introducing a new, reactive thiol group.[1][4]

This post-translational modification is detrimental for several reasons:

-

Structural and Functional Impairment: The addition of the Hcy group and the neutralization of the lysine's positive charge can alter the protein's tertiary structure, disrupt active sites, and interfere with protein-protein interactions.[1]

-

Increased Susceptibility to Oxidation: The newly introduced thiol group is redox-active and can lead to the formation of intramolecular or intermolecular disulfide bonds, promoting protein aggregation and cross-linking.[1]

-

Generation of Neoantigens: N-homocysteinylated proteins can be recognized as foreign by the immune system, triggering autoimmune responses that contribute to vascular inflammation and damage.[7]

This widespread, non-enzymatic protein damage affects a multitude of cellular pathways, contributing directly to the phenotypes of endothelial dysfunction observed in hyperhomocysteinemia.[1][2]

Chapter 3: The Cascade of Cellular Stress

The damage inflicted by N-homocysteinylation initiates broader cellular stress responses that further amplify endothelial injury.

Oxidative Stress and eNOS Uncoupling

A primary consequence of HTL exposure is a dramatic increase in intracellular Reactive Oxygen Species (ROS), such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂).[8][9][10] This oxidative stress stems significantly from the "uncoupling" of endothelial nitric oxide synthase (eNOS).

Under normal physiological conditions, eNOS transfers electrons from NADPH to L-arginine to produce nitric oxide (NO), a critical signaling molecule for vasodilation and endothelial health.[11] This process requires the essential cofactor tetrahydrobiopterin (BH₄).[12] HTL-induced oxidative stress leads to the oxidation of BH₄ to dihydrobiopterin (BH₂).[12][13] With insufficient BH₄, the electron flow within eNOS becomes uncoupled. Instead of being transferred to L-arginine, electrons are inappropriately transferred to molecular oxygen, causing eNOS to produce superoxide instead of NO.[11][14][15] This vicious cycle decreases the bioavailability of vasodilatory NO while simultaneously increasing the production of damaging ROS, a hallmark of endothelial dysfunction.[16]

Endoplasmic Reticulum (ER) Stress

The endoplasmic reticulum is essential for protein folding and modification. The accumulation of N-homocysteinylated proteins, which are often misfolded, overwhelms the ER's quality control machinery, leading to ER stress.[17][18] This activates the Unfolded Protein Response (UPR), a signaling network designed to restore homeostasis. A key indicator of ER stress is the upregulation of the chaperone protein GRP78 (Glucose-Regulated Protein 78).[17]

Chronic or severe ER stress, as induced by HTL, shifts the UPR from a pro-survival to a pro-apoptotic response. The ER stress pathway is intricately linked with oxidative stress and inflammation; ER stress can enhance ROS production, and ROS can exacerbate ER stress, creating another damaging feedback loop that pushes the endothelial cell towards dysfunction and death.[17][19]

Chapter 4: The Inflammatory Response

Endothelial dysfunction is fundamentally an inflammatory condition. HTL is a potent pro-inflammatory stimulus, primarily through the activation of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[16][17]

In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα.[20] The oxidative stress generated by HTL and uncoupled eNOS leads to the activation of IκB kinase (IKK).[21] IKK then phosphorylates IκBα, targeting it for degradation. This frees NF-κB to translocate to the nucleus, where it binds to the promoters of numerous pro-inflammatory genes.[21][22] This results in the upregulation and expression of:

-

Adhesion Molecules: Such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1), which promote the adherence of leukocytes to the endothelium.[17]

-

Pro-inflammatory Cytokines: Such as Tumor Necrosis Factor-alpha (TNF-α), which further propagates the inflammatory signal.[17]

This NF-κB-driven inflammatory cascade is a critical step in the initiation and progression of atherosclerotic plaques.[16]

Chapter 5: The Ultimate Fate - Endothelial Cell Death

The culmination of protein damage, rampant oxidative and ER stress, and chronic inflammation is programmed cell death, which compromises the integrity of the endothelial monolayer. HTL induces apoptosis in endothelial cells in a concentration-dependent manner.[23] Evidence suggests the involvement of multiple pathways:

-

Caspase-Independent Apoptosis: Early studies showed that HTL can induce apoptosis characterized by phosphatidylserine exposure on the cell surface without the activation of DEVDase (caspase-3-like) activity.[23]

-

Caspase-Dependent Apoptosis & Pyroptosis: More recent work has shown that hyperhomocysteinemia can activate the caspase-1 inflammasome.[24][25] Activated caspase-1 not only processes pro-inflammatory cytokines but can also trigger a lytic, pro-inflammatory form of cell death called pyroptosis.[25][26] This process, along with the activation of executioner caspases like caspase-3 and caspase-9, contributes significantly to endothelial cell loss.[24]

The death of endothelial cells exposes the underlying subendothelial matrix, creating a prothrombotic surface and further accelerating vascular disease.[23]

Chapter 6: Integrated Experimental Workflows

This section provides validated, step-by-step protocols for investigating the toxic effects of HTL on endothelial cells. Human Umbilical Vein Endothelial Cells (HUVECs) are the recommended model system.[7]

Data Summary: HTL Concentrations and Effects

| Experimental Endpoint | HTL Concentration Range | Incubation Time | Key Observations & References |

| Apoptosis Induction | 50 - 200 µM | 24 hours | Concentration-dependent increase in Annexin V positive cells.[23] |

| Oxidative Stress | 1 mM | 24 hours | Significant increase in superoxide and H₂O₂ production.[8][9][10][27] |

| ER Stress | 1 mM | 24 hours | Upregulation of GRP78 protein expression.[17] |

| Endothelial Dysfunction | 1 mM | 1 - 24 hours | Impaired acetylcholine-induced vasodilation in aortic rings.[9][27] |

| Cell Viability | 1 mM | 24 hours | Significant reduction in cell viability via MTT assay.[9][27] |

General Cell Culture and HTL Treatment Protocol

-

Cell Culture: Culture HUVECs in Endothelial Growth Medium-2 (EGM-2) supplemented with 2% fetal bovine serum (FBS) and growth factors.[7] Maintain cells at 37°C in a humidified 5% CO₂ incubator. Use cells between passages 4 and 8 for experiments.

-

Seeding: Seed HUVECs onto appropriate culture plates (e.g., 6-well plates for protein/RNA, 96-well plates for viability assays) coated with 1% gelatin. Allow cells to reach 80-90% confluency.[7]

-

Preparation of HTL Stock: Prepare a fresh 100 mM stock solution of L-Homocysteine thiolactone hydrochloride (Sigma-Aldrich) in sterile phosphate-buffered saline (PBS).

-

Treatment: The day of the experiment, dilute the HTL stock solution in fresh EGM-2/FBS medium to the desired final concentration (e.g., 100 µM for apoptosis, 1 mM for stress assays). Remove the old medium from the cells, wash once with PBS, and add the HTL-containing medium. Incubate for the specified duration (e.g., 24 hours).[7]

Workflow for Assessing Protein N-homocysteinylation

Causality: This workflow validates the primary molecular insult of HTL by detecting the covalent modification of cellular proteins.

-

Cell Lysis: After HTL treatment, wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting:

-

Separate 20-30 µg of protein per sample on a 12% SDS-PAGE gel.[28]

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween-20 (TBST) for 1 hour.

-

Incubate with a polyclonal antibody against N-Hcy-protein overnight at 4°C. Note: Specific antibodies may need to be custom-generated.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.[28][29] An increase in signal in HTL-treated lanes indicates N-homocysteinylation.

-

-

Mass Spectrometry (Advanced): For identifying specific modification sites, N-Hcy proteins can be enriched, digested with trypsin, and analyzed by LC-MS/MS to identify peptides with the characteristic mass shift of homocysteinylation.[30]

Workflow for Quantifying Oxidative Stress

Causality: This workflow directly measures the increase in ROS, a key downstream effector of HTL toxicity and a trigger for eNOS uncoupling and inflammation.

-

Cell Preparation: Seed HUVECs on a black, clear-bottom 96-well plate or on glass coverslips. Treat with HTL (e.g., 1 mM for 24 hours).

-

Superoxide Detection (DHE):

-

After treatment, wash cells with warm PBS.

-

Incubate cells with 5 µM Dihydroethidium (DHE) in PBS for 30 minutes at 37°C, protected from light.

-

Wash again with PBS.

-

Measure fluorescence using a plate reader (Ex/Em ~518/606 nm) or visualize using a fluorescence microscope.[8]

-

-

Hydrogen Peroxide Detection (Amplex Red):

-

After treatment, wash cells with warm PBS.

-

Incubate cells with a working solution of Amplex™ Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) and horseradish peroxidase (HRP) according to the manufacturer's protocol for 30-60 minutes at 37°C.

-

Measure fluorescence using a plate reader (Ex/Em ~571/585 nm).[8]

-

Workflow for Analyzing Inflammatory Pathway Activation

Causality: This protocol validates the pro-inflammatory signaling cascade by measuring the nuclear translocation of the master regulator NF-κB.

-

Cell Preparation: Seed HUVECs on glass coverslips in a 24-well plate and treat with HTL.

-

Immunofluorescence Staining:

-

After treatment, fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.

-

Incubate with a primary antibody against the p65 subunit of NF-κB (1:200 dilution) for 1 hour.[17]

-

Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.

-

Counterstain the nuclei with DAPI.

-

-

Microscopy: Mount the coverslips and visualize using a fluorescence or confocal microscope. In untreated cells, p65 staining will be predominantly cytoplasmic. In HTL-treated cells, a significant portion of the green p65 signal will translocate and co-localize with the blue DAPI signal in the nucleus.[17]

Workflow for Detecting Apoptosis

Causality: This assay quantifies the ultimate fate of the cells, confirming that the molecular insults culminate in programmed cell death.

-

Cell Preparation: Seed HUVECs in a 6-well plate and treat with HTL (e.g., 100 µM for 24 hours). Include both attached and floating cells in the analysis.

-

Annexin V/Propidium Iodide (PI) Staining:

-

Harvest cells by trypsinization and collect the supernatant (containing floating cells). Centrifuge and combine all cells.

-

Wash cells with cold PBS.

-

Resuspend cells in 1X Annexin Binding Buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's kit instructions.[23]

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. An increase in the Annexin V-positive populations indicates HTL-induced apoptosis.[23]

-

Chapter 7: Conclusion and Future Directions

Homocysteine thiolactone hydrochloride is a potent uremic toxin that drives endothelial dysfunction through a multi-pronged assault. The initial insult of protein N-homocysteinylation triggers a devastating cascade involving eNOS uncoupling, oxidative stress, ER stress, and NF-κB-mediated inflammation, ultimately culminating in endothelial cell death. Understanding these interconnected pathways is paramount for developing effective therapeutic interventions.

Future research should focus on identifying the specific proteins most susceptible to N-homocysteinylation in endothelial cells and elucidating how their modification contributes to disease. Furthermore, exploring strategies to enhance the detoxification of HTL, for instance by boosting the activity of serum homocysteine thiolactonase/paraoxonase 1 (PON1), could offer novel therapeutic avenues. Finally, developing inhibitors that specifically block the downstream consequences of HTL toxicity, such as eNOS uncoupling or inflammasome activation, represents a promising direction for mitigating the vascular damage associated with hyperhomocysteinemia.

References

- 1. mdpi.com [mdpi.com]

- 2. Homocysteine Attack on Vascular Endothelium—Old and New Features - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Homocysteine thiolactone: metabolic origin and protein homocysteinylation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Homocysteine thiolactone - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Homocysteine thiolactone and protein homocysteinylation in human endothelial cells: implications for atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Homocysteine thiolactone and N-homocysteinylated protein induce pro-atherogenic changes in gene expression in human vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Tongxinluo Prevents Endothelial Dysfunction Induced by Homocysteine Thiolactone In Vivo via Suppression of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitrosative stress induced by homocysteine thiolactone drives vascular cognitive impairments via GTP cyclohydrolase 1 S-nitrosylation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic effect of enhancing endothelial nitric oxide synthase (eNOS) expression and preventing eNOS uncoupling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Homocysteine induces oxidative stress by uncoupling of NO synthase activity through reduction of tetrahydrobiopterin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of the eNOS Uncoupling and the Nitric Oxide Metabolic Pathway in the Pathogenesis of Autoimmune Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] Tackling endothelial dysfunction by modulating NOS uncoupling: new insights into its pathogenesis and therapeutic possibilities. | Semantic Scholar [semanticscholar.org]

- 15. Tackling endothelial dysfunction by modulating NOS uncoupling: new insights into its pathogenesis and therapeutic possibilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Endothelial Dysfunction: The Link Between Homocysteine and Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The role of endoplasmic reticulum stress in endothelial dysfunction induced by homocysteine thiolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Homocysteine-induced endoplasmic reticulum stress and growth arrest leads to specific changes in gene expression in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Homocysteine causes vascular endothelial dysfunction by disrupting endoplasmic reticulum redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. NF-κB controls the global pro-inflammatory response in endothelial cells: evidence for the regulation of a pro-atherogenic program - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Hyperhomocysteinemia activates nuclear factor-kappaB in endothelial cells via oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Homocysteine inhibits tumor necrosis factor-induced activation of endothelium via modulation of nuclear factor-kappa b activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Homocysteine-thiolactone induces caspase-independent vascular endothelial cell death with apoptotic features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Caspase-1 Inflammasome Activation Mediates Homocysteine-Induced Pyrop-Apoptosis in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]